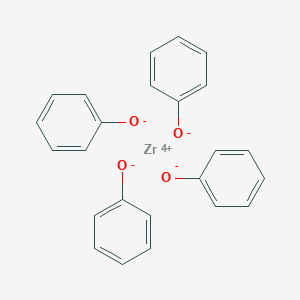

Zirconium(2+);tetraphenoxide

Description

Zirconium(2+) tetraphenoxide (hypothetical formula: Zr(OPh)₂) is a coordination compound where zirconium in the +2 oxidation state is coordinated to four phenoxide (OPh⁻) ligands. While zirconium typically exhibits a +4 oxidation state in most stable compounds (e.g., zirconium tetrachloride, ZrCl₄ ), the +2 state is less common and often associated with niche synthetic or catalytic applications. Phenoxide ligands are known to enhance solubility in organic solvents and modify steric/electronic properties, making such complexes relevant in polymerization catalysts or materials science .

Synthesis of zirconium phenoxide derivatives likely involves ligand substitution reactions, analogous to methods described for phosphazene compounds. For example, phenoxide ligands could replace chloride ions in zirconium precursors via reactions in tetrahydrofuran (THF) with bases like triethylamine (Et₃N) to neutralize HCl byproducts . However, direct experimental data on zirconium(2+) tetraphenoxide remains sparse, necessitating comparisons with structurally similar compounds.

Properties

CAS No. |

13242-21-2 |

|---|---|

Molecular Formula |

C24H20O4Zr2 |

Molecular Weight |

463.6 g/mol |

IUPAC Name |

zirconium(4+);tetraphenoxide |

InChI |

InChI=1S/4C6H6O.Zr/c4*7-6-4-2-1-3-5-6;/h4*1-5,7H;/q;;;;+4/p-4 |

InChI Key |

DJIFSIBYHXVGSS-UHFFFAOYSA-J |

SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+4] |

Canonical SMILES |

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Zr+2].[Zr+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Zirconium Tetrachloride (ZrCl₄)

- Oxidation State : +4 (common for zirconium) .

- Structure : Tetragonal lattice with four chloride ligands.

- Applications : Precursor for zirconium alloys, catalysts (e.g., olefin polymerization), and ceramics.

- Thermal Stability : Decomposes at 331°C, highly moisture-sensitive .

- Key Differences: ZrCl₄ is ionic and polar, whereas zirconium(2+) tetraphenoxide would exhibit covalent bonding and organic solubility due to bulky phenoxide ligands.

Titanium(IV) Phenoxide (Ti(OPh)₄)

- Oxidation State : +4.

- Structure: Oligomeric with bridging phenoxide ligands.

- Applications: Catalytic cross-coupling reactions, precursor for TiO₂ nanomaterials.

- Thermal Stability : Stable up to ~200°C; decomposes via ligand dissociation.

- Key Differences : Titanium’s smaller ionic radius and higher Lewis acidity enhance catalytic activity compared to zirconium analogues.

Hafnium(IV) Tetraphenoxide (Hf(OPh)₄)

- Oxidation State : +4.

- Structure: Monomeric or dimeric, depending on solvent.

- Applications : High-temperature resistant coatings, nuclear reactor components.

- Thermal Stability : Exceeds 400°C, outperforming zirconium derivatives.

Data Table: Comparative Analysis

| Compound | Molecular Formula | Oxidation State | Structure | Key Applications | Thermal Stability | Solubility |

|---|---|---|---|---|---|---|

| Zirconium(2+) tetraphenoxide | Zr(OPh)₂ | +2 | Hypothetical monomeric | Catalysis, organic synthesis | >300°C (estimated) | Organic solvents (e.g., THF) |

| Zirconium tetrachloride | ZrCl₄ | +4 | Ionic lattice | Precursor, polymerization | 331°C (decomposes) | Polar aprotic solvents |

| Titanium(IV) phenoxide | Ti(OPh)₄ | +4 | Oligomeric | Nanomaterials, catalysis | ~200°C | Toluene, dichloromethane |

| Hafnium(IV) tetraphenoxide | Hf(OPh)₄ | +4 | Monomeric/dimeric | High-temperature coatings | >400°C | Chlorobenzene |

Research Findings and Challenges

- Steric Effects: Phenoxide ligands in zirconium(2+) tetraphenoxide would impose steric hindrance, reducing reactivity but enhancing selectivity in catalytic processes compared to ZrCl₄ .

- Oxidation State Instability : The +2 state of zirconium is prone to oxidation, limiting practical applications without stabilizing ligands or inert atmospheres.

- Synthetic Hurdles: No direct synthesis reports exist; methods must be extrapolated from phosphazene ligand-exchange reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.